N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide is a chemical compound that belongs to the benzothiadiazole family This compound is known for its unique structure, which includes a benzothiadiazole ring fused with an ethoxybenzamide group
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-14-6-4-3-5-11(14)15(19)16-10-7-8-12-13(9-10)18-21-17-12/h3-9H,2H2,1H3,(H,16,19) |
InChI Key |
BRFSRZHSRXMCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=NSN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with 2,1,3-benzothiadiazole-5-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiadiazole ring.
Reduction: Reduced forms of the ethoxybenzamide group.
Substitution: Substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-2-ethoxybenzamide can be compared with other benzothiadiazole derivatives:
N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of an ethoxybenzamide group.
N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide: Contains a phenoxyacetamide group, offering different chemical properties and applications
The uniqueness of this compound lies in its specific combination of the benzothiadiazole ring and the ethoxybenzamide group, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
